Molecular Weight: Propane vs. Ethane Spacer
The target compound (propane‑1‑sulfonyl spacer, C₉) has a molecular weight of 331.59 Da, compared with 317.56 Da for the direct ethane‑spaced analog 2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride (C₈) and 273.51 Da for the linker‑free 4-bromo-2-fluorobenzenesulfonyl chloride (C₆) . The +14.03 Da increment versus the ethane analog corresponds precisely to one methylene (–CH₂–) unit and directly impacts molar‑scale reaction stoichiometry calculations, gravimetric dosing, and LC‑MS detection parameters.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 331.59 Da (C₉H₉BrClFO₃S) |
| Comparator Or Baseline | 317.56 Da (C₈H₇BrClFO₃S) for ethane-spaced analog; 273.51 Da (C₆H₃BrClFO₂S) for 4-bromo-2-fluorobenzenesulfonyl chloride |
| Quantified Difference | +14.03 Da vs. ethane analog (+4.4%); +58.08 Da vs. benzenesulfonyl chloride (+21.2%) |
| Conditions | Calculated from molecular formula; MW values sourced from ChemSrc and Sigma-Aldrich product data |
Why This Matters
A 14 Da mass difference alters molar equivalence calculations for stoichiometric reactions; using the ethane analog without correction would result in a 4.4% molar underdose at equal mass, potentially compromising reaction completion in scale‑up syntheses.
